4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLKCIAVCNSXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381474 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-18-9 | |
| Record name | 4-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration and Functionalization of Benzene Derivatives
Starting from 3-chloro-5-(trifluoromethyl)nitrobenzene, sequential nitration introduces a second nitro group at the ortho position. Catalytic hydrogenation (H, Pd/C) or SnCl-mediated reduction yields the diamine.
Optimized SnCl Reduction Protocol:
-
Reactants: 3-Chloro-5-(trifluoromethyl)dinitrobenzene (1 mmol), SnCl·2HO (7 mmol)
-
Conditions: Ethanol (10 mL), reflux at 75°C for 6 h
-
Workup: Alkalinization with 10% NaOH, ethyl acetate extraction
-
Yield: 82–85%
Cyclization to Form the Benzimidazole Core
Carbon Disulfide-Mediated Cyclization
The diamine undergoes cyclization with carbon disulfide under alkaline conditions:
Procedure:
-
Suspend 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine (5 mmol) and KOH (10 mmol) in ethanol (25 mL).
-
Add CS (10 mmol), reflux at 75°C for 6 h.
-
Quench with 30% acetic acid (pH 5), isolate crude product.
-
Purify via recrystallization (aqueous ethanol).
Key Data:
Regioselective Trifluoromethylation Strategies
Palladium-Catalyzed Coupling
Spectroscopic Characterization
Comparative Spectral Analysis
| Technique | Key Features | Reference Compound Data |
|---|---|---|
| IR | N–H stretch (3,394 cm), C–F (1,173 cm) | |
| -NMR | SH/NH (δ 12.50–12.65), ArH (7.14–7.20 ppm) | |
| MS (ESI) | m/z 273.1 (M–1) for 6-chloro-5-fluoro analog |
Optimization Challenges and Solutions
Purification Difficulties
The product’s low solubility necessitates recrystallization from ethanol/water (3:1). Alternative solvents like DMSO/EtOAc (1:5) improve recovery by 12%.
Byproduct Formation
Over-reduction during diamine synthesis generates dechlorinated impurities. Adding NHCl (1 eq) suppresses this side reaction.
Scalability and Industrial Relevance
A pilot-scale batch (100 g) achieved 68% yield using:
-
Continuous-flow nitration (20°C, HNO/HSO)
-
Tubular reactor for SnCl reduction (residence time: 2 h)
-
Centrifugal crystallization for product isolation
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine with carbon disulfide under basic conditions. Common bases used include potassium hydroxide or sodium hydroxide, with heating to facilitate the reaction. Industrial methods may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Chemistry
In the realm of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives with varied functionalities, which can be tailored for specific applications in material science and organic synthesis.
Biological Applications
Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from benzimidazole frameworks demonstrate notable efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Enzyme Inhibition : The mechanism of action includes interactions with specific enzymes or receptors, potentially inhibiting their activity. This characteristic makes it a candidate for drug development targeting various biological pathways involved in diseases such as cancer and infections.
Medicinal Chemistry
This compound has been explored for its therapeutic properties, particularly in anticancer research. Studies have suggested that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials characterized by high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in coatings, plastics, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These increase electrophilicity and interaction with biological targets like kinases .
- Aromatic Substituents (e.g., naphthyloxy): Enhance π-π stacking but may reduce solubility .
Physicochemical Properties
- Melting Point: Not explicitly reported for the target compound, but analogs like 5-fluoro-6-(naphthalen-2-yloxy)-1H-benzo[d]imidazole-2-thiol melt at 246–248°C, suggesting high thermal stability for this class .
- Solubility : Thiol (-SH) and polar groups (e.g., morpholine in related triazine derivatives) enhance aqueous solubility, critical for formulation .
Biological Activity
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (commonly referred to as 4-CTBT) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework, including a chlorine atom and a trifluoromethyl group, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C₈H₄ClF₃N₂S
- Molar Mass : 252.64 g/mol
- Melting Point : 310 °C
The biological activity of 4-CTBT is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. Additionally, it may engage in interactions that affect cell proliferation, apoptosis, and signal transduction pathways, leading to observed therapeutic effects.
Biological Activity Overview
Research indicates that 4-CTBT exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to 4-CTBT possess significant antimicrobial properties against various pathogens. For instance, thiazole derivatives with similar structures have demonstrated potent activity against Cryptococcus neoformans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Covalent Inhibition : The compound has been explored as a covalent inhibitor in drug discovery. Its electrophilic nature allows it to selectively target thiol groups in cysteine residues of proteins, potentially inducing cytotoxic effects through mechanisms such as ferroptosis .
Case Studies
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of 4-CTBT on various cancer cell lines. The results indicated that the compound could induce cell death at low micromolar concentrations, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 4-CTBT with key enzymes involved in metabolic pathways. These studies suggest a strong interaction with proteins implicated in cancer progression and inflammation, highlighting its therapeutic potential .
Table 1: Biological Activity Summary of 4-CTBT
Q & A
Q. What are the common synthetic routes for 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol?
- Methodology : The compound is synthesized via cyclocondensation of substituted benzene-1,2-diamines with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol). For example, demonstrates the conversion of 4-(difluoromethoxy)benzene-1,2-diamine to a benzimidazole-2-thiol derivative using CS₂/KOH. Advanced halogenation steps (e.g., chlorination at position 4 and trifluoromethylation at position 6) are typically achieved using phosphorus oxychloride (POCl₃) or trifluoromethylating agents in dioxane at elevated temperatures (90–100°C) .
- Key Data :
- Yield: Up to 94.6% for pyrimidine-linked derivatives (e.g., compound 12a in ).
- Reaction Time: 5–6 hours under reflux conditions .
Q. How is the compound characterized post-synthesis?
- Methodology : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HR-MS) are critical. For instance:
- ¹H NMR : Signals at δ 8.02 (s, 1H, aromatic) and δ 4.82 (s, 2H, -SCH₂-) confirm substitution patterns .
- ¹³C NMR : Peaks at δ 171.64 (C=S) and δ 162.88 (CF₃) validate the core structure .
- HR-MS : Exact mass matching (e.g., [M+Na]+ observed at 367.9844 vs. calculated 367.9848) ensures purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Antimicrobial and antitumor assays are standard. Derivatives show:
- Antimalarial Activity : IC₅₀ values in the low micromolar range against Plasmodium falciparum (e.g., compound 36 in ).
- Antitumor Potential : Pyrimidine-linked derivatives inhibit cancer cell proliferation (e.g., 94.6% yield for compound 12a in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodology :
- Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to enhance interfacial reactions ().
- Solvent Effects : Polar aprotic solvents (dioxane, DMF) improve halogenation efficiency .
- Temperature Control : Gradual heating (90°C for 5 hours) minimizes side reactions during cyclization .
Q. What mechanistic insights exist for reactions involving this compound?
- Methodology : Radical-mediated pathways are proposed. For example, suggests a ligand-exchange mechanism where Mn(III) acetate oxidizes the thiol group to a sulfur-centered radical, which subsequently attacks electron-rich aromatic systems. Computational studies (DFT) can validate intermediates.
- Key Observation : The thiol group’s nucleophilicity is critical for regioselective C–S bond formation .
Q. How do structural modifications influence bioactivity?
- Methodology : Structure-Activity Relationship (SAR) studies involve:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability ().
- Linker Optimization : Arylthiazole-triazole hybrids () improve α-glucosidase inhibition (IC₅₀ = 0.64 µM for compound 7i vs. 873.34 µM for acarbose) .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 7i | 0.64 | α-Glucosidase |
| 7d | 5.34 | α-Glucosidase |
| Acarbose | 873.34 | α-Glucosidase |
Q. What challenges arise in crystallographic analysis of this compound?
- Methodology : High-resolution X-ray diffraction requires careful handling of the thiol group’s sensitivity to oxidation. SHELX software ( ) is used for refinement, but twinning or poor diffraction may occur due to flexible substituents (e.g., -CF₃).
- Workaround : Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal quality .
Q. How can computational methods aid in understanding its interactions with biological targets?
- Methodology : Molecular docking (AutoDock, Glide) and MD simulations predict binding modes. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
